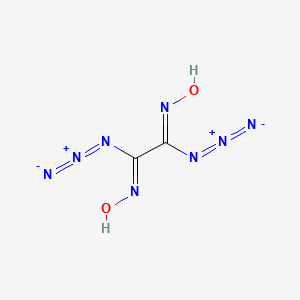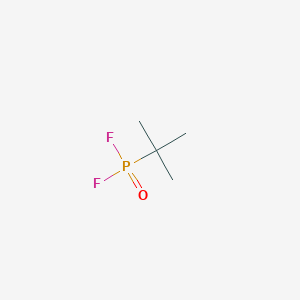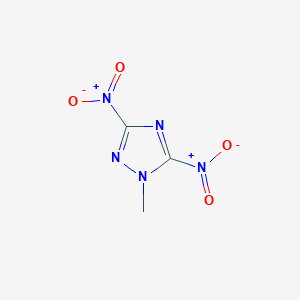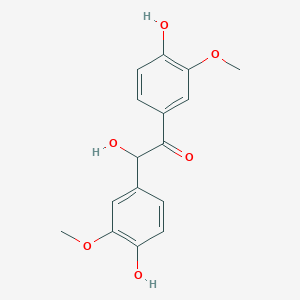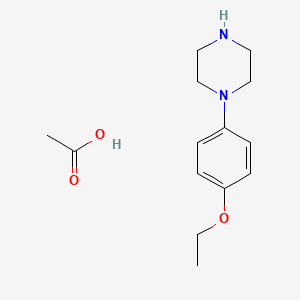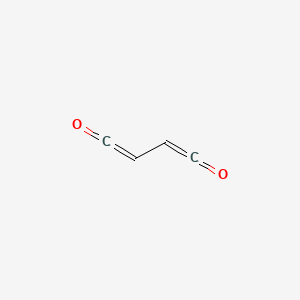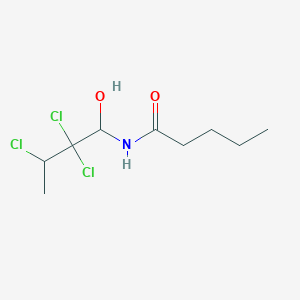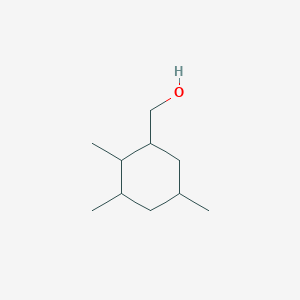
(2,3,5-Trimethylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative, characterized by the presence of three methyl groups at positions 2, 3, and 5 on the cyclohexane ring, and a methanol group attached to the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,3,5-Trimethylcyclohexyl)methanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone, a process that reduces the double bonds in isophorone to form the desired cyclohexanol derivative . The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product. Continuous monitoring and control of reaction conditions are essential to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexyl derivatives.
Applications De Recherche Scientifique
(2,3,5-Trimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,3,5-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylcyclohexanol: A closely related compound with similar structural features but different substitution patterns.
Cyclohexanol: A simpler analog without the methyl substitutions.
Menthol: A naturally occurring compound with a similar cyclohexanol structure but different stereochemistry.
Uniqueness
(2,3,5-Trimethylcyclohexyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and influences its reactivity compared to other cyclohexanol derivatives.
Propriétés
Numéro CAS |
5329-73-7 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(2,3,5-trimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O/c1-7-4-8(2)9(3)10(5-7)6-11/h7-11H,4-6H2,1-3H3 |
Clé InChI |
UDZLQNHNNJSRPL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(C1)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



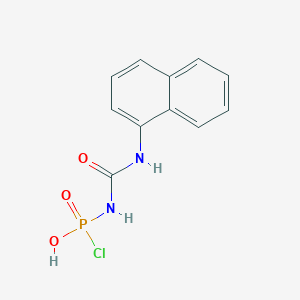
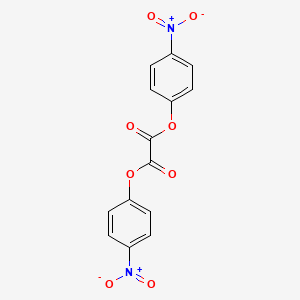

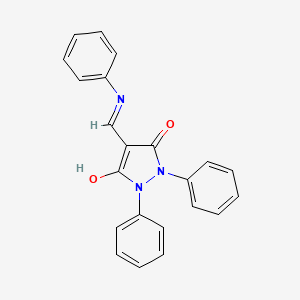
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)
